1,2-Benzenediol, 4-((1E)-3-hydroxy-1-propenyl)-

Description

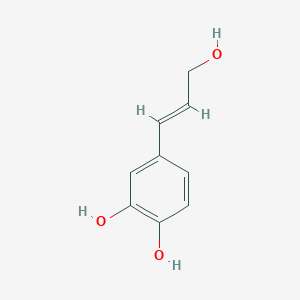

Structure

2D Structure

Properties

IUPAC Name |

4-(3-hydroxyprop-1-enyl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-4,6,10-12H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKDCRKBURQZPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CCO)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326956 | |

| Record name | 1,2-Benzenediol, 4-[(1E)-3-hydroxy-1-propenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3598-26-3, 272785-02-1 | |

| Record name | Caffeoyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3598-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediol, 4-[(1E)-3-hydroxy-1-propenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Caffeyl Alcohol

Integration within the General Phenylpropanoid Pathway

The biosynthesis of caffeyl alcohol begins with the general phenylpropanoid pathway, a central metabolic route in plants that converts the amino acid L-phenylalanine into various phenolic compounds. wikipedia.orgfrontiersin.org

Initial Steps: L-Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-Hydroxylase (C4H) Catalysis

The pathway is initiated by the enzyme L-Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia (B1221849). wikipedia.orgbiorxiv.orgsciopen.com This is a critical and often rate-limiting step, directing carbon flow from primary metabolism into the phenylpropanoid pathway. wikipedia.orgmdpi.com The activity of PAL is often induced by various stimuli, including tissue wounding, pathogen attack, and light exposure. wikipedia.org

Following this, Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid. biorxiv.orgnih.govnih.govoup.com This reaction is a pivotal point in the pathway, as p-coumaric acid serves as a precursor for a wide variety of downstream metabolites. nih.gov C4H is typically associated with the endoplasmic reticulum and requires NADPH-cytochrome P450 reductase for its catalytic activity. nih.gov

Formation of p-Coumaroyl-CoA via 4-Coumarate-CoA Ligase (4CL)

The subsequent step involves the activation of p-coumaric acid by 4-Coumarate-CoA Ligase (4CL) . This enzyme catalyzes the formation of a high-energy thioester bond between p-coumaric acid and coenzyme A, yielding p-coumaroyl-CoA. nih.govfrontiersin.orgplos.org This activation is essential for the subsequent reduction reactions in the monolignol pathway. nih.gov Plant species often possess multiple 4CL isoforms with varying substrate specificities, which can influence the metabolic flux towards different branches of the phenylpropanoid pathway, such as those leading to flavonoids or lignin (B12514952). frontiersin.orgplos.orgnih.gov

Specific Branching and Precursor Modifications for Caffeyl Alcohol Synthesis

From p-coumaroyl-CoA, the pathway branches towards the synthesis of different monolignols, including caffeyl alcohol. This involves a series of hydroxylation and modification steps.

Role of Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) and Coumaroyl Shikimate 3′-Hydroxylase (C3′H)

A key branching point is managed by Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) . This enzyme catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to either shikimate or quinate, forming p-coumaroyl shikimate or p-coumaroyl quinate. mdpi.compnas.orgnih.gov This step is crucial as it was discovered that the subsequent 3-hydroxylation occurs on this esterified substrate rather than on the free acid or its CoA thioester. pnas.orgosti.govnih.gov

The 3-hydroxylation is then carried out by Coumaroyl Shikimate 3′-Hydroxylase (C3′H) , another cytochrome P450-dependent monooxygenase. nih.govnih.gov C3′H hydroxylates p-coumaroyl shikimate to produce caffeoyl shikimate. osti.govnih.gov This reaction is a critical control point; suppression of C3'H can lead to a significant reduction in lignin content and an accumulation of p-hydroxyphenyl (H) lignin units. nih.gov

Contribution of Caffeoyl Shikimate Esterase (CSE) Activity

Once caffeoyl shikimate is formed, it can be processed in two ways. Originally, it was thought that HCT could operate in reverse to convert caffeoyl shikimate back to caffeoyl-CoA. osti.govnih.gov However, a more recently discovered enzyme, Caffeoyl Shikimate Esterase (CSE) , provides an alternative and potentially more direct route. nih.govoup.comosti.gov CSE is a hydrolase that specifically cleaves the ester bond of caffeoyl shikimate to release caffeic acid and shikimate. nih.govuniprot.orgresearchgate.net The resulting caffeic acid is then activated to caffeoyl-CoA by a 4CL enzyme. oup.com The discovery of CSE has led to a revision of the accepted lignin biosynthetic pathway, highlighting this as a central step. nih.gov

Cinnamoyl CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD) in Caffeoyl-CoA Reduction to Caffeyl Alcohol

The final steps in the synthesis of caffeyl alcohol involve the reduction of the activated carboxyl group of caffeoyl-CoA. First, Cinnamoyl CoA Reductase (CCR) catalyzes the NADPH-dependent reduction of caffeoyl-CoA to caffeyl aldehyde. wikipedia.orgmdpi.comnih.gov CCR is considered the first committed enzyme in the monolignol-specific branch of the pathway. nih.govresearchgate.net Different CCR isoforms can exhibit preferences for various hydroxycinnamoyl-CoA substrates, thereby influencing the composition of the resulting lignin. wikipedia.orgmdpi.com For example, some CCRs show a higher affinity for feruloyl-CoA, while others prefer caffeoyl-CoA. wikipedia.orgresearchgate.net

Finally, Cinnamyl Alcohol Dehydrogenase (CAD) catalyzes the second reduction step, converting caffeyl aldehyde to caffeyl alcohol using NADPH as a cofactor. uniprot.orguniprot.orgnih.govoup.com Like other enzymes in the pathway, CAD exists as a multigene family in many plants, with different isoforms showing varying substrate specificities for different cinnamaldehydes. oup.compnas.org Some CADs can efficiently reduce a range of aldehydes including coniferaldehyde (B117026), sinapaldehyde, and caffeyl aldehyde, playing a crucial role in determining the final monolignol composition. uniprot.orguniprot.orgpnas.org

Table 1: Key Enzymes in the Biosynthesis of Caffeyl Alcohol

| Enzyme Name | Abbreviation | Function | Substrate(s) | Product(s) |

| L-Phenylalanine Ammonia-Lyase | PAL | Initiates the phenylpropanoid pathway by deaminating L-phenylalanine. wikipedia.orgmdpi.com | L-Phenylalanine | trans-Cinnamic acid, Ammonia |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid at the 4-position. nih.govnih.gov | trans-Cinnamic acid | p-Coumaric acid |

| 4-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid by forming a CoA thioester. nih.govfrontiersin.org | p-Coumaric acid, CoA | p-Coumaroyl-CoA |

| Shikimate/Quinate Hydroxycinnamoyl Transferase | HCT | Transfers the p-coumaroyl group to shikimate or quinate. mdpi.compnas.org | p-Coumaroyl-CoA, Shikimate/Quinate | p-Coumaroyl shikimate/quinate |

| Coumaroyl Shikimate 3′-Hydroxylase | C3′H | Hydroxylates the 3-position of the aromatic ring of p-coumaroyl shikimate. nih.govnih.gov | p-Coumaroyl shikimate | Caffeoyl shikimate |

| Caffeoyl Shikimate Esterase | CSE | Hydrolyzes caffeoyl shikimate to release caffeic acid. nih.govuniprot.org | Caffeoyl shikimate | Caffeic acid, Shikimate |

| Cinnamoyl CoA Reductase | CCR | Reduces caffeoyl-CoA to caffeyl aldehyde. wikipedia.orgmdpi.com | Caffeoyl-CoA, NADPH | Caffeyl aldehyde, CoA, NADP+ |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces caffeyl aldehyde to caffeyl alcohol. uniprot.orguniprot.org | Caffeyl aldehyde, NADPH | Caffeyl alcohol, NADP+ |

Enzymatic Regulation and Flux Control Points in Caffeyl Alcohol Biosynthesis

The biosynthesis of caffeyl alcohol is intricately regulated at several enzymatic control points, which determine the metabolic flux towards its production versus the synthesis of other monolignols like coniferyl and sinapyl alcohols. acs.org Key regulatory strategies in plants involve the control of O-methylation and the substrate specificity of reductive enzymes. rsc.orgnih.gov Additionally, alternative biosynthetic pathways have been engineered in microorganisms to efficiently produce caffeyl alcohol. mdpi.comnih.gov

Caffeoyl-CoA 3-O-Methyltransferase (CCoAOMT) and Caffeic Acid O-Methyltransferase (COMT) Activities and Their Impact on O-Methylation

The flow of intermediates through the phenylpropanoid pathway is heavily controlled by two key S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases: Caffeoyl-CoA 3-O-methyltransferase (CCoAOMT) and Caffeic acid O-methyltransferase (COMT). frontiersin.orgnih.gov These enzymes are critical for the methylation of hydroxyl groups on the phenolic ring of monolignol precursors, a necessary step for the synthesis of guaiacyl (G) and syringyl (S) lignins. oup.comusda.gov The production of caffeyl alcohol, which lacks methylation on its catechol ring, is therefore contingent on bypassing or downregulating these enzymatic steps. rsc.orgpnas.org

CCoAOMT primarily catalyzes the methylation of the 3-hydroxyl group of caffeoyl-CoA to produce feruloyl-CoA. oup.comnih.gov This reaction is a crucial channeling point, as feruloyl-CoA is the precursor for both G- and S-lignin units. nih.gov Repression of CCoAOMT expression has been shown to be an effective strategy for reducing total lignin content in various plant species. nih.govfrontiersin.org For instance, down-regulation of CCoAOMT in poplar (Populus tremula × Populus alba) led to a significant decrease in both guaiacyl and syringyl lignins, indicating its dominant role in supplying precursors for both lignin types. nih.gov Similarly, suppression of CCoAOMT in Pinus radiata cultures resulted in the incorporation of caffeyl alcohol-derived units (C-lignin) into the cell wall. pnas.org

COMT predominantly methylates the 5-hydroxyl group of precursors like 5-hydroxyconiferaldehyde (B1237348) to produce sinapaldehyde, the immediate precursor of sinapyl alcohol and S-lignin. nih.govoup.comoup.com While its main role is in S-lignin synthesis, some COMT enzymes can also methylate caffeic acid and its derivatives. nih.govresearchgate.net Studies on comt mutants, such as the brown-midrib 3 (bm3) mutant in maize, show a significant reduction in S-lignin and the incorporation of 5-hydroxyconiferyl alcohol into the lignin polymer. pnas.orgoup.com

The selective formation of caffeyl alcohol is often achieved when the activities of both CCoAOMT and COMT are suppressed. rsc.org In the seed coats of Cleome hassleriana, which naturally accumulate a polymer of caffeyl alcohol (C-lignin), the switch from producing conventional G-lignin to C-lignin is marked by the coordinated downregulation of transcripts for both CCoAOMT and COMT. nih.gov This blockage of methylation prevents the conversion of caffeoyl-CoA to feruloyl-CoA, redirecting the metabolic flux towards the reduction of caffeoyl-CoA to caffealdehyde and subsequently to caffeyl alcohol. rsc.orgnih.gov However, creating double mutants by knocking out both CCoAOMT and COMT can have severe consequences for plant development, as seen in Arabidopsis thaliana, where the comt1 ccoaomt1 double mutant's growth is arrested at the plantlet stage. nih.gov This suggests that while suppressing methylation is key to producing caffeyl alcohol, a complete blockage can be detrimental to the plant. rsc.orgnih.gov

| Enzyme | Primary Substrate(s) | Primary Product(s) | Impact on Caffeyl Alcohol Biosynthesis |

| CCoAOMT | Caffeoyl-CoA | Feruloyl-CoA | Downregulation prevents the conversion of caffeoyl-CoA, making it available for reduction to caffealdehyde and caffeyl alcohol. nih.govnih.gov |

| COMT | 5-hydroxyconiferaldehyde, 5-hydroxyconiferyl alcohol, Caffeic Acid | Sinapaldehyde, Sinapyl alcohol, Ferulic Acid | Downregulation prevents methylation of caffeoyl intermediates and is often coordinated with CCoAOMT suppression to enable caffeyl alcohol accumulation. nih.govoup.compnas.org |

Modulation of Enzyme Substrate Preferences (e.g., ChCAD5)

Following the potential redirection of flux away from methylation, the reduction of the resulting hydroxycinnamoyl-CoA esters and aldehydes is the next critical control point. This is catalyzed by two enzyme families: cinnamoyl-CoA reductases (CCRs) and cinnamyl alcohol dehydrogenases (CADs). mdpi.comnih.gov The substrate preferences of specific isoforms of these enzymes can significantly influence whether caffeyl alcohol is produced. rsc.orgnih.gov

Most characterized CCRs show a preference for feruloyl-CoA, the product of the CCoAOMT reaction. pnas.orgnih.gov However, some isoforms, like CCR2 from Medicago truncatula, prefer caffeoyl-CoA, suggesting a potential route to caffeyl alcohol even when methylation pathways are active. pnas.org

A more definitive regulatory point is at the level of CAD enzymes, which catalyze the final reduction step from an aldehyde to an alcohol. mdpi.com A prime example of regulation through substrate preference is found in Cleome hassleriana. nih.gov During the developmental stage when its seed coat produces G-lignin, the plant expresses ChCAD4, a CAD isoform that preferentially reduces coniferaldehyde. nih.gov However, as the seed coat switches to producing C-lignin, the expression of ChCAD4 is downregulated, and the expression of ChCAD5 is upregulated. nih.gov Kinetic analysis of the recombinant ChCAD5 enzyme revealed a distinct preference for caffealdehyde as its substrate. nih.gov This switch in CAD isoform expression, coinciding with the downregulation of methyltransferases, ensures the efficient conversion of the accumulating caffealdehyde into caffeyl alcohol. rsc.orgnih.gov The substrate preference of ChCAD5 for caffealdehyde is influenced by specific amino acid residues, including histidine at position 58 and lysine (B10760008) at position 60. rsc.org This demonstrates that the evolution of specific enzyme isoforms with altered substrate specificities is a key mechanism for controlling the biosynthesis of distinct monolignols like caffeyl alcohol. rsc.orgnih.gov

| Enzyme Isoform | Plant | Preferred Substrate | Role in Caffeyl Alcohol Biosynthesis |

| ChCAD4 | Cleome hassleriana | Coniferaldehyde | Active during G-lignin synthesis; its downregulation contributes to the switch to C-lignin. nih.gov |

| ChCAD5 | Cleome hassleriana | Caffealdehyde | Upregulated during C-lignin synthesis; its preference for caffealdehyde is a key factor in the production of caffeyl alcohol. rsc.orgnih.gov |

| CCR2 | Medicago truncatula | Caffeoyl-CoA, p-Coumaroyl-CoA | Prefers caffeoyl-CoA, suggesting a parallel pathway that could lead to caffeyl aldehyde formation. pnas.org |

Alternative Biosynthetic Routes (e.g., Carboxylic Acid Reductase Pathway)

Beyond the native plant pathways, metabolic engineering in microorganisms has opened alternative routes for caffeyl alcohol production. mdpi.comacs.org A significant alternative to the canonical CoA-dependent pathway involves the use of carboxylic acid reductases (CARs). nih.govresearchgate.net The traditional pathway requires the activation of a carboxylic acid (like caffeic acid) to its CoA-thioester by a 4-coumarate:CoA ligase (4CL) before it can be reduced by a CCR. acs.orgusda.gov The CAR-mediated pathway bypasses this requirement, allowing for the direct reduction of a carboxylic acid to its corresponding aldehyde. nih.govresearchgate.net

Researchers have successfully engineered Escherichia coli to produce caffeyl alcohol from L-tyrosine using a CAR-based system. nih.govacs.org In one study, a multi-enzyme cascade was constructed featuring:

A tyrosine ammonia lyase (TAL) to convert L-tyrosine to p-coumaric acid.

A hydroxylase (HpaBC) to convert p-coumaric acid to caffeic acid.

A carboxylic acid reductase (CAR) from Segniliparus rugosus (SruCAR) to reduce caffeic acid to caffealdehyde.

An alcohol dehydrogenase (ADH) to reduce caffealdehyde to caffeyl alcohol. nih.gov

This engineered whole-cell bioconversion system achieved a production of 1015.3 mg/L of caffeyl alcohol from L-tyrosine, demonstrating a highly efficient alternative route. nih.govacs.org This approach is advantageous as it circumvents the complexities of regulating CoA-dependent enzymes and the potential for intermediates to be diverted into other metabolic pathways within the plant. rsc.orgresearchgate.net The CAR pathway represents a promising strategy for the sustainable, high-yield production of caffeyl alcohol for various applications. mdpi.comnih.gov

Caffeyl Alcohol As a Monomer for Catechyl Lignin C Lignin

Structural Characteristics and Polymerization Mechanisms of C-Lignin

The structure of C-lignin is fundamentally different from the heterogeneous and complex architecture of traditional guaiacyl/syringyl (G/S) lignins. This is a direct result of the specific chemical properties of its monomer, caffeyl alcohol, and the nature of the bonds formed during its polymerization.

Formation of Benzodioxane Linkages through Oxidative Coupling

The polymerization of caffeyl alcohol into C-lignin proceeds via an oxidative radical coupling mechanism, a process analogous to conventional lignification. pnas.org However, the presence of the catechol group (an ortho-dihydroxy substitution) on the aromatic ring of caffeyl alcohol dictates the formation of a specific and highly regular linkage type. google.com The process is initiated by the enzymatic oxidation of caffeyl alcohol, likely by peroxidases and laccases, to form monomer radicals. pnas.orgpnas.org

The dominant reaction is the β-O-4–type radical coupling, where the β-position radical of a caffeyl alcohol monomer couples with the 4-O-phenolic position of the catechol end-unit of the growing polymer. nih.govnih.gov Following this coupling, a quinone methide (QM) intermediate is formed. pnas.orgpnas.org In a crucial subsequent step, the QM is internally trapped by the adjacent 3-hydroxyl group of the catechol ring. pnas.orgpnas.org This intramolecular cyclization is highly efficient and results in the formation of a stable, six-membered benzodioxane ring structure. pnas.orgpnas.org This mechanism is so predominant that C-lignin is composed almost entirely of these benzodioxane units, which are noted for their stability, particularly against acid-catalyzed cleavage. rsc.orgnih.govvt.edu

Linear and Homopolymeric Architecture of Poly-(Caffeyl Alcohol)

The exclusive formation of benzodioxane linkages through β-O-4 coupling imparts a remarkably linear and unbranched architecture to the C-lignin polymer. rsc.orgresearchgate.netnih.gov This contrasts sharply with the branched, complex network of G/S lignins, which feature a variety of ether and carbon-carbon bonds. rsc.orgresearchgate.net As a result, C-lignin is a homopolymer, or more accurately, a homopolymeric poly-(caffeyl alcohol), built from a single repeating monomeric unit. pnas.orgnih.govvt.eduoup.com

Spectroscopic analyses, particularly 2D NMR, have confirmed that the polymer is massively comprised of benzodioxane units derived purely from caffeyl alcohol. pnas.orgnih.gov This linear, homogeneous structure has led to C-lignin being described as an "ideal lignin" for valorization, as its depolymerization can yield a uniform stream of catechyl-type monomers. researchgate.netoup.com While the linear structure might suggest potential for crystallinity, studies on tissues rich in C-lignin have indicated that the cellulose (B213188) component, rather than the C-lignin itself, is the primary contributor to crystallinity. vt.edu

Ecological Distribution and Accumulation of Caffeyl Alcohol-Derived Lignin (B12514952) in Plants

The occurrence of C-lignin in the plant kingdom is not widespread but is specifically localized to certain tissues in a diverse range of phylogenetically distinct species. Its deposition appears to be a more recently evolved trait compared to the ubiquitous G/S lignins found in vascular plant xylem. pnas.orgnih.gov

Occurrence in Seed Coats of Monocot and Dicot Species (e.g., Vanilla planifolia, Cactaceae, Cleome hassleriana)

C-lignin has been discovered predominantly in the seed coats of both monocot and dicotyledonous plants. pnas.org A prime example in monocots is the vanilla orchid (Vanilla planifolia), where the seed coat contains a high concentration of C-lignin, while other parts of the plant, such as the stem and leaves, contain conventional G/S lignin. pnas.orgvt.edu

Among dicots, C-lignin is found in the seed coats of numerous species within the Cactaceae family. pnas.orgnih.gov Surveys of over a hundred cactus species revealed that many members of the Cactoideae subfamily possess seed coats with C-lignin exclusively, whereas others contain typical G/S lignins. nih.govnih.gov The ornamental spider flower (Cleome hassleriana) and members of the Euphorbiaceae family (e.g., castor bean, Ricinus communis) are other notable examples of dicots that accumulate C-lignin in their seed coats. rsc.orgresearchgate.netnih.govoup.com In some of these species, C-lignin coexists with traditional G/S lignins within the same seed coat. rsc.orgnih.gov

Table 1: Examples of Plant Species with C-Lignin Accumulation in Seed Coats

| Category | Family | Species | Lignin Type in Seed Coat |

|---|---|---|---|

| Monocot | Orchidaceae | Vanilla planifolia | C-lignin pnas.orgvt.edu |

| Dicot | Cactaceae | Melocactus obtusipetalus | C-lignin rsc.orgnih.gov |

| Dicot | Cactaceae | Various genera | C-lignin or G/S-lignin pnas.orgnih.gov |

| Dicot | Cleomaceae | Cleome hassleriana | G-lignin and C-lignin rsc.orgnih.govoup.com |

| Dicot | Euphorbiaceae | Ricinus communis (Castor) | C-lignin and G/S-lignin rsc.orgresearchgate.net |

Temporal and Spatial Regulation of C-Lignin Deposition within Plant Development

The biosynthesis of lignin is a tightly controlled process, regulated both spatially and temporally during plant development. nih.govacs.org This is particularly evident in species that produce both C-lignin and G/S-lignin. In these plants, the synthesis of the two polymer types is often separated in time or space. rsc.orgresearchgate.net

The seed coat of Cleome hassleriana provides a clear example of temporal regulation. nih.gov During the early stages of seed development, from approximately 6 to 12 days after pollination (DAP), guaiacyl (G) lignin is synthesized and deposited. oup.comosti.gov Subsequently, G-lignin deposition ceases, and a metabolic switch occurs, leading to the accumulation of C-lignin in the later stages of seed maturation (from around 12-14 DAP onwards). rsc.orgosti.govoup.com This switch is associated with a rerouting of the monolignol biosynthetic pathway. nih.govosti.gov Transcriptomic analyses of vanilla pods at different developmental stages also point to a coordinated, stage-specific expression of genes involved in C-lignin biosynthesis in the seed. nih.gov This strict regulation suggests that C-lignin plays a specific functional role in the seed coat, likely related to protection and structural integrity. pnas.orgnih.gov

Enzymatic Control of Caffeyl Alcohol Polymerization

The final step in C-lignin biosynthesis, the polymerization of caffeyl alcohol monomers, is under enzymatic control. oup.com The oxidative polymerization of monolignols is generally catalyzed by two classes of enzymes: class-III peroxidases and laccases. plantae.orgoup.com These enzymes generate the monolignol radicals that subsequently couple in a chemically controlled fashion. pnas.org

In the case of C-lignin, specific laccase enzymes have been identified as key players. rsc.org Research on Cleome hassleriana has been particularly insightful. A seed coat-specific laccase, designated ChLAC8, was identified, and its gene expression profile was found to parallel the accumulation pattern of C-lignin during seed development. rsc.orgplantae.orgoup.com Further enzymatic analysis of the recombinant ChLAC8 protein revealed that it has a distinct substrate specificity. nih.gov ChLAC8 efficiently oxidizes caffeyl alcohol but not coniferyl alcohol, the precursor to G-lignin. nih.govplantae.org

The functional importance of this enzyme was confirmed through genetic experiments. Suppression of ChLAC8 expression in transgenic Cleome plants led to a significant reduction in C-lignin content in the seed coats. oup.comoup.com Conversely, expressing ChLAC8 in a mutant of Arabidopsis thaliana that accumulates caffeyl alcohol enabled the plant to produce C-lignin. oup.comoup.com These findings demonstrate that a specific laccase with high substrate specificity for caffeyl alcohol is required for C-lignin polymerization in planta and is a determining factor in the final composition of the lignin. nih.govoup.com

Involvement of Laccases (LAC) and Class-III Peroxidases in Oxidative Polymerization

The final step in lignin biosynthesis, the polymerization of monolignols, is an oxidative process catalyzed by two main groups of enzymes: laccases (EC 1.10.3.2) and class-III peroxidases (EC 1.11.1.7). oup.comnih.gov These enzymes are secreted into the cell wall where they oxidize the monolignol monomers, initiating a process of random, free-radical coupling that forms the complex lignin polymer. nih.govoup.comnih.gov

Laccases are multi-copper oxidoreductases that oxidize phenolic compounds by reducing molecular oxygen to water. nih.gov Peroxidases, on the other hand, are heme-containing enzymes that utilize hydrogen peroxide (H₂O₂) as the oxidizing agent. nih.gov Both enzyme families are encoded by large gene families in plants, and studies have shown that specific members are essential for lignification. oup.comnih.gov For instance, in Arabidopsis thaliana, the simultaneous disruption of laccase genes LAC4, LAC11, and LAC17 leads to a severe reduction in lignification and arrested vascular development, highlighting the critical and non-redundant role of laccases in lignin polymerization. oup.comcapes.gov.br While both enzyme classes are involved in the polymerization of traditional lignins, specific laccases have been identified as playing a key role in the polymerization of caffeyl alcohol to form C-lignin. plantae.orgoup.com

Substrate Specificity of Lignin Polymerizing Enzymes for Caffeyl Alcohol (e.g., ChLAC8)

Research on Cleome hassleriana has identified a specific laccase, ChLAC8, which exhibits a high degree of substrate specificity for caffeyl alcohol. nih.govoup.comresearchgate.net The expression of the ChLAC8 gene is temporally correlated with the accumulation of C-lignin in the seed coat. plantae.orgoup.comosti.gov

In vitro studies have demonstrated that recombinant ChLAC8 can efficiently oxidize caffeyl alcohol, leading to the formation of dimers and trimers, but it is unable to oxidize coniferyl alcohol, the precursor to G-lignin. oup.comosti.gov This substrate preference is a key factor in determining the composition of the lignin polymer. nih.gov Molecular modeling and docking experiments have provided a basis for understanding this substrate discrimination at the molecular level. nih.govoup.comosti.gov

The functional significance of ChLAC8 has been confirmed through genetic studies. Suppression of ChLAC8 expression in Cleome resulted in a significant decrease in C-lignin content in the seed coats. oup.comosti.govnih.gov Conversely, when ChLAC8 was expressed in an Arabidopsis mutant that accumulates caffeyl alcohol, it led to the incorporation of this monomer into the lignin, forming C-lignin. oup.comosti.govnih.gov

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

|---|---|---|---|

| Caffeyl alcohol | Data not available in provided text | Data not available in provided text | 92.53 oup.com |

| Sinapyl alcohol | Data not available in provided text | Data not available in provided text | 218.0 oup.com |

| Coniferyl alcohol | No oxidation observed oup.com |

Chemical Control and Free-Radical Coupling during in vivo Polymerization

The polymerization of caffeyl alcohol into C-lignin in vivo is believed to proceed through a process of oxidative radical coupling under simple chemical control, similar to the mechanism for conventional lignins. nih.govnih.govoup.com The process begins with the enzymatic oxidation of caffeyl alcohol monomers by laccases or peroxidases to generate free radicals. nih.gov

Once formed, these radicals undergo a series of combinatorial coupling reactions. nih.govnih.gov The presence of the catechol group (two adjacent hydroxyl groups on the aromatic ring) in caffeyl alcohol influences the subsequent coupling reactions. rsc.org Specifically, the hydroxyl group at the C5 position facilitates an intramolecular cyclization reaction following an initial β-O-4 type radical coupling, leading to the formation of the characteristic benzodioxane linkages that dominate the C-lignin polymer. rsc.orgresearchgate.net

Genetic and Molecular Regulation of Caffeyl Alcohol Metabolism and C Lignin Formation

Transcriptional Regulation of Genes Involved in Caffeyl Alcohol Biosynthesis

The production of caffeyl alcohol is a deviation from the canonical monolignol biosynthetic pathway that produces p-coumaryl, coniferyl, and sinapyl alcohols. This metabolic shift is primarily controlled at the transcriptional level, involving the differential expression of key biosynthetic genes and the action of specific transcription factors.

Analysis of Gene Expression Profiles During C-Lignin Accumulation

Studies in plants that naturally accumulate C-lignin, such as Cleome hassleriana and Paphiopedilum armeniacum, have provided significant insights into the transcriptional landscape associated with its formation.

In Cleome hassleriana, the seed coat undergoes a developmental switch from producing guaiacyl (G) lignin (B12514952) to C-lignin approximately 12 days after pollination (DAP). oup.comnih.gov Transcriptome analysis of the developing seed coat revealed distinct gene expression patterns correlating with this shift. oup.comnih.gov Notably, there is an upregulation of genes involved in the general phenylpropanoid pathway, such as PAL, 4CL, HCT, and CSE, which are responsible for producing the precursor caffeoyl-CoA. nih.gov

Conversely, the expression of genes encoding key O-methyltransferases, specifically caffeoyl-CoA O-methyltransferase (CCoAOMT) and caffeic acid O-methyltransferase (COMT), is significantly downregulated during the C-lignin accumulation phase. oup.comnih.govnih.govnih.gov This downregulation is a critical event, as these enzymes are responsible for methylating the precursors of coniferyl and sinapyl alcohols, thereby preventing the flux of intermediates towards G- and S-lignin and redirecting it towards caffeyl alcohol. nih.govnih.gov

Furthermore, the expression of a specific cinnamyl alcohol dehydrogenase (CAD) isoform, ChCAD5, which shows a preference for caffealdehyde, is upregulated, while another isoform, ChCAD4, which prefers coniferaldehyde (B117026), is downregulated. nih.gov In P. armeniacum, a similar pattern of low or downregulated expression of CCoAOMT, F5H, and COMT is observed during the accumulation of non-methylated C- and H-lignin. nih.gov

The expression of a specific laccase, ChLAC8, has been shown to parallel the accumulation of C-lignin in Cleome seed coats, suggesting its role in the polymerization of caffeyl alcohol. oup.complantae.org

Table 1: Gene Expression Changes During C-Lignin Accumulation in Cleome hassleriana

| Gene/Enzyme | Expression Pattern during C-Lignin Phase | Function |

|---|---|---|

| PAL, 4CL, HCT, CSE | Upregulated | General phenylpropanoid pathway, precursor synthesis |

| CCoAOMT | Downregulated | Methylation of caffeoyl-CoA to feruloyl-CoA |

| COMT | Downregulated | Methylation of caffeic acid/5-hydroxyconiferaldehyde (B1237348) |

| ChCAD5 | Upregulated | Reduction of caffealdehyde to caffeyl alcohol |

| ChCAD4 | Downregulated | Reduction of coniferaldehyde to coniferyl alcohol |

| ChLAC8 | Upregulated | Polymerization of caffeyl alcohol |

Identification of Transcription Factors and Regulatory Networks (e.g., MYB4/7, Mediator Complex)

The coordinated expression of lignin biosynthetic genes is orchestrated by a complex hierarchical network of transcription factors (TFs). While specific TFs that directly and exclusively regulate caffeyl alcohol biosynthesis are still being fully elucidated, the broader regulatory network of lignin biosynthesis provides a framework for understanding this process.

The master switches in secondary cell wall formation, including NAC domain TFs like SND1 and its homologs, activate a cascade of downstream TFs. nih.gov Among these are MYB transcription factors, which play a pivotal role in regulating the expression of lignin biosynthetic genes. nih.govfrontiersin.org

Positive Regulators: MYB46 and its homolog MYB83 are key activators of the entire secondary wall biosynthetic program, including lignin, cellulose (B213188), and xylan (B1165943) synthesis. nih.gov Downstream of these, MYB58 and MYB63 specifically activate lignin biosynthetic genes by binding to AC elements in their promoters. nih.govfrontiersin.org MYB85 also acts as an activator of monolignol biosynthesis. nih.gov

Negative Regulators: MYB4 and its homologs, MYB7 and MYB32, act as repressors of lignin biosynthesis. nih.govmdpi.com Overexpression of MYB4 can lead to the repression of genes such as 4CL, C4H, and CAD. frontiersin.org These repressors are themselves regulated by the upstream NAC and MYB activators, forming a complex web of feedback loops. mdpi.com

The Mediator complex is another crucial component of the regulatory machinery, acting as a bridge between TFs and the RNA polymerase II transcription machinery. nih.govulb.ac.be Subunits of the Mediator complex, such as MED5a and MED5b, have been shown to be involved in maintaining phenylpropanoid homeostasis. nih.gov Disruption of these subunits can lead to increased levels of phenylpropanoids and their corresponding biosynthetic gene transcripts. nih.gov

While the direct involvement of these specific TFs in the switch to C-lignin synthesis in plants like Cleome is an area of active research, it is plausible that differential activity or expression of these or related TFs underlies the observed changes in gene expression.

Genetic Engineering and Perturbation of Caffeyl Alcohol Pathway Flux

The insights gained from studying natural C-lignin producers have informed strategies for genetically engineering bioenergy crops to accumulate caffeyl alcohol and C-lignin. These efforts primarily focus on manipulating the expression of key genes in the monolignol pathway.

Consequences of CCoAOMT and COMT Gene Downregulation or Mutation on Caffeyl Alcohol Levels and Lignin Composition

Given the central role of CCoAOMT and COMT in diverting metabolic flux away from caffeyl alcohol precursors, downregulation or mutation of these genes is a primary strategy for inducing C-lignin accumulation.

C-Lignin Accumulation: The simultaneous downregulation of both CCoAOMT and COMT is often necessary to achieve significant C-lignin accumulation. researchgate.netosti.govnih.gov In Medicago truncatula hairy roots, strong downregulation of CCoAOMT in a comt mutant background resulted in C-lignin levels of up to 15% of the total lignin. researchgate.netosti.gov Similarly, downregulating CCoAOMT in Pinus radiata led to the incorporation of caffeyl alcohol into the lignin. nih.govnih.gov

Altered Lignin Composition: Downregulation of CCoAOMT typically leads to a reduction in guaiacyl (G) lignin units. nih.govnih.gov In maize, RNAi-mediated silencing of CCoAOMT resulted in a 22.4% decrease in total Klason lignin and a 57.08% increase in the syringyl/guaiacyl (S/G) ratio due to the reduction in G units. nih.gov Conversely, downregulating COMT primarily reduces the content of syringyl (S) lignin units. nih.gov

Table 2: Effects of CCoAOMT and COMT Downregulation in Various Plant Species

| Plant Species | Gene(s) Targeted | Effect on Lignin | Other Observed Effects |

|---|---|---|---|

| Medicago truncatula | CCoAOMT (in comt mutant) | C-lignin accumulation up to 15% | - |

| Pinus radiata | CCoAOMT | Incorporation of caffeyl alcohol units | - |

| Maize | CCoAOMT | 22.4% decrease in total lignin; 57.08% increase in S/G ratio | 23.3% increase in cellulose content |

| Poplar | CCoAOMT | Significant decrease in total lignin (both G and S units) | Coloration of wood |

| Arabidopsis & Medicago | comt and ccoaomt (double mutant) | - | Severe growth defects |

Strategies for Directed Accumulation of Caffeyl Alcohol and C-Lignin in Bioenergy Crops

To overcome the challenges of growth defects and to enhance the efficiency of C-lignin production, more sophisticated genetic engineering strategies are being explored.

Expression of C-Lignin Specific Enzymes: Introducing genes that facilitate C-lignin formation can be a complementary approach. For example, expressing ChLAC8, the laccase from Cleome that preferentially polymerizes caffeyl alcohol, in a genetic background where caffeyl alcohol is produced, has been shown to result in C-lignin formation. oup.com When ChLAC8 was expressed in an Arabidopsis comt mutant fed with ¹³C-labeled caffeyl alcohol, C-lignin with over 40% label incorporation was detected. oup.com

Metabolic Engineering of Precursor Supply: Enhancing the flux of precursors towards caffeoyl-CoA could potentially compensate for the reduced lignin content observed in some comt or ccoaomt downregulated lines. rsc.org However, this must be carefully managed, as intermediates like caffeoyl-CoA can be diverted into other pathways, such as flavonoid biosynthesis. rsc.org

Combining Approaches: A multi-pronged approach, combining the downregulation of endogenous methylation enzymes with the overexpression of genes that specifically promote caffeyl alcohol synthesis and polymerization, holds the most promise for the successful engineering of C-lignin in bioenergy crops. osti.gov

Mechanisms of Monomer Transport to Lignification Sites

Once synthesized in the cytoplasm, monolignols must be transported across the plasma membrane to the apoplast, where they are polymerized into lignin. frontiersin.orgresearchgate.net The exact mechanisms for this transport have been a subject of debate, with evidence pointing to several potential pathways.

Passive Diffusion: Molecular dynamics simulations have suggested that monolignols, including caffeyl alcohol, can passively diffuse across the lipid bilayer of the plasma membrane. frontiersin.orgosti.gov This transport is likely driven by the concentration gradient created by the continuous polymerization of monolignols in the cell wall, which acts as a metabolic sink. nih.govfrontiersin.org

Transporter-Mediated Transport: There is also evidence for the involvement of membrane transporters. ATP-binding cassette (ABC) transporters have been implicated in the transport of monolignol precursors. researchgate.netfrontiersin.org

Specific Transporters for Caffeyl Alcohol: Recent studies in Cleome hassleriana have identified two transporters from the Major Facilitator Superfamily, ChPLT3 and ChSUC1, that specifically facilitate the uptake of caffeyl alcohol but not the canonical monolignols. osti.gov Their expression correlates with C-lignin deposition. osti.gov This suggests that in addition to passive diffusion, a "hitchhiking" mechanism on secondary active transporters may supplement the transport of caffeyl alcohol to ensure efficient C-lignin synthesis. osti.gov

Monolignol Glucosides: In some cases, monolignols are glycosylated in the cytoplasm to form monolignol glucosides. These can be stored in the vacuole and later transported to the apoplast, where the glucose moiety is cleaved off before polymerization. researchgate.net However, the primary transport mechanism for monolignol aglycones is thought to be more direct.

The transport of caffeyl alcohol to the lignification site is a critical step that ensures its availability for polymerization by enzymes like laccases, ultimately leading to the formation of the unique C-lignin polymer.

Identification and Characterization of Caffeyl Alcohol Transporters (e.g., ChPLT3, ChSUC1)

The transport of monolignols from their synthesis site in the cytoplasm to the apoplast for polymerization is a critical yet debated aspect of lignin biosynthesis. While passive diffusion has been suggested as a viable mechanism, recent research has identified specific transporters involved in moving caffeyl alcohol for C-lignin formation, particularly in the seed coat of Cleome hassleriana. osti.govresearchgate.net

Through the analysis of RNA-seq and proteome data from developing C. hassleriana seed coats, a period associated with C-lignin deposition, several candidate transporters were identified. nih.govornl.gov Subsequent cloning and functional assays in yeast led to the identification of two major facilitator superfamily (MFS) transporters: a polyol transporter designated ChPLT3 and a sucrose (B13894) transporter named ChSUC1 . osti.govnih.govresearcher.life These transporters were shown to be co-expressed with the deposition of C-lignin. ornl.gov

Characterization of these transporters revealed their specific role in caffeyl alcohol metabolism:

Substrate Specificity: Influx and efflux assays conducted in yeast demonstrated that both ChPLT3 and ChSUC1 actively transport caffeyl alcohol. osti.govresearchgate.net However, they showed no transport activity for the classical monolignols, namely p-coumaryl, coniferyl, and sinapyl alcohols. nih.govresearchgate.net This specificity is consistent with molecular modeling and docking studies, which indicate a binding preference for caffeyl alcohol. researchgate.net

Transport Kinetics: Kinetic analyses determined that both ChPLT3 and ChSUC1 are low-affinity transporters for caffeyl alcohol, with Km values in the millimolar range, a characteristic shared by other known plant polyol and sucrose transporters for their respective substrates. osti.gov

Mechanism of Action: The transport activity of ChPLT3 and ChSUC1 is dependent on a proton gradient. osti.gov Studies using inhibitors showed that nigericin (B1684572) and gramicidin, which dissipate proton gradients, eliminated the efflux of caffeyl alcohol from yeast cells expressing these transporters. osti.govresearchgate.net Furthermore, vanadate, an inhibitor of the H+-ATPases that establish the proton gradient, also significantly inhibited transport, suggesting that ChPLT3 and ChSUC1 function as secondary active transporters that utilize the proton-motive force generated by primary pumps. osti.govresearchgate.net

In Planta Function: The biological relevance of these transporters was further supported by gain-of-function studies. The expression of ChPLT3 in Arabidopsis seedlings conferred enhanced root growth in a medium containing caffeyl alcohol. nih.govornl.gov Moreover, the expression levels of both ChPLT3 and ChSUC1 were found to correlate with the content of C-lignin units in the engineered hairy roots of Medicago truncatula. nih.govresearchgate.net

| Transporter | Family | Organism | Substrate(s) | Kinetic Parameter (Km for Caffeyl Alcohol) | Transport Mechanism |

|---|---|---|---|---|---|

| ChPLT3 | Major Facilitator Superfamily (MFS) - Polyol Transporter | Cleome hassleriana | Caffeyl alcohol | Low affinity (mM range) | Proton gradient-dependent secondary active transport |

| ChSUC1 | Major Facilitator Superfamily (MFS) - Sucrose Transporter | Cleome hassleriana | Caffeyl alcohol | Low affinity (mM range) | Proton gradient-dependent secondary active transport |

Dynamics of Caffeyl Alcohol Movement to the Apoplast

The movement of caffeyl alcohol to the apoplast, the site of lignification, is a crucial step that governs the formation of C-lignin. The dynamics of this process appear to involve a combination of passive and active transport mechanisms, ensuring a sufficient supply of the monomer for polymerization. osti.govresearchgate.net

Molecular dynamics simulations have suggested that passive permeation of monolignol aglycones across the plasma membrane is an accessible mechanism. osti.govresearchgate.net This passive movement is thought to be driven by the continuous polymerization of monolignols in the cell wall, which acts as a "sink" to maintain a favorable concentration gradient from the cytosol to the apoplast. osti.govresearchgate.net

However, the identification of ChPLT3 and ChSUC1 suggests that passive diffusion alone may not be sufficient for the specialized process of C-lignin deposition. osti.gov A model has been proposed where the passive transport of caffeyl alcohol is supplemented by active transport via these major facilitator family transporters. nih.govornl.gov This "hitchhiking" on secondary active transporters is hypothesized to ensure the effective and timely delivery of caffeyl alcohol to the apoplast, a critical requirement for synthesizing C-lignin and simultaneously inhibiting the formation of G-lignin. osti.govnih.gov

The effective transport of caffeyl alcohol into the apoplast has a profound impact on the final composition of the lignin polymer. In C. hassleriana seed coats, the switch to C-lignin production occurs after approximately 12 days after pollination (DAP). researchgate.net After this point, even though a significant pool of coniferyl alcohol is still synthesized and present, it is not incorporated into the lignin polymer. nih.govosti.gov This is because the high concentration of caffeyl alcohol in the apoplast, ensured by both passive and active transport, strongly inhibits the laccase-mediated oxidation and polymerization of coniferyl alcohol. researchgate.netnih.gov Therefore, the efficient movement of caffeyl alcohol to the apoplast serves a dual function: it provides the necessary building blocks for C-lignin polymerization while simultaneously halting the synthesis of G-lignin, ensuring the formation of a homogenous C-lignin polymer. osti.govresearchgate.net

Ecological and Evolutionary Context of Caffeyl Alcohol Derived Lignins

Contribution to Plant Structural Integrity and Resilience

Lignins are fundamental to the structural integrity of terrestrial plants, providing rigidity and enabling upright growth. maxapress.comnih.gov C-lignin, a homopolymer of caffeyl alcohol, is predominantly found in the seed coats and nutshells of certain plant species. vt.eduresearchgate.net These tissues are often characterized by the presence of highly lignified cells called sclereids, which contribute to their hardness and protective function. vt.edu

The intermonomer linkages in C-lignin are primarily benzodioxane bonds, which are stiffer than the alkyl-aryl ether linkages that dominate in conventional G/S-lignins. vt.edu This structural difference suggests that tissues containing C-lignin may possess enhanced rigidity. Furthermore, C-lignin is notably stable against acid-catalyzed cleavage, a property that likely contributes to the long-term resilience of the protective seed coat. vt.edu The high concentration of C-lignin, reaching up to 80% of the seed coat mass in species like Vanilla planifolia, underscores its critical role in providing a robust physical barrier. pnas.org This barrier is essential for protecting the embryo from mechanical damage and other environmental stresses.

Role in Plant Defense Mechanisms and Stress Responses

The biosynthesis and deposition of lignin (B12514952) and related phenolic compounds are key components of plant defense against a wide range of biotic and abiotic stresses. nih.govnih.gov Lignification can be rapidly induced in response to pathogen attack or physical damage, creating a barrier that impedes pathogen ingress and spread. nih.gov The phenylpropanoid pathway, which produces monolignols, also synthesizes a variety of antimicrobial compounds, including phenolic phytoalexins, stilbenes, and coumarins. nih.govresearchgate.net

While direct studies on the specific role of C-lignin in defense are emerging, its precursors and related metabolites from the phenylpropanoid pathway are known to be involved in plant defense. For instance, the accumulation of caffeic acid and ferulic acid has been shown to inhibit fungal growth. mdpi.com The production of C-lignin involves the downregulation of enzymes like Caffeic acid O-methyltransferase (COMT) and Caffeoyl-CoA O-methyltransferase (CCoAOMT), which would otherwise methylate the precursors of caffeyl alcohol. maxapress.comnih.gov This metabolic shift not only leads to the formation of C-lignin but could also influence the pool of phenolic compounds available for defense responses. The presence of C-lignin itself, with its unique chemical stability, likely provides a durable, passive defense layer in the seed coat, protecting the embryo from microbial degradation.

Phylogenetic Distribution and Evolutionary Divergence of C-Lignin Biosynthesis Pathways

The discovery of C-lignin has added a new dimension to our understanding of lignin evolution. Unlike the ubiquitous G/S-lignins found in the vascular tissues of most land plants, C-lignin has a more sporadic distribution, suggesting it is a more recently evolved trait. nih.govnih.govresearchgate.net It has been identified in the seed coats of both monocots, such as the vanilla orchid (Vanilla planifolia), and dicots, including various species of Cactaceae, Euphorbiaceae, and Cleomaceae. pnas.orgnih.gov This scattered phylogenetic distribution across distantly related angiosperm families points towards a convergent evolution of the C-lignin biosynthetic pathway. nih.govcambridge.org

The biosynthesis of C-lignin appears to be under simple, yet profound, regulatory control. A key step is the downregulation or lack of activity of O-methyltransferases (COMT and CCoAOMT), which prevents the methylation of caffeyl alcohol precursors into coniferyl and sinapyl alcohols. maxapress.compnas.org This metabolic switch channels the flux of the phenylpropanoid pathway towards the production of caffeyl alcohol. nih.gov The subsequent polymerization of caffeyl alcohol into a linear homopolymer is facilitated by specific laccase enzymes, such as ChLAC8 in Cleome hassleriana, which show a preference for caffeyl alcohol over coniferyl alcohol. oup.comosti.gov The evolution of this specific enzymatic machinery and its tight regulation likely represents a key innovation that allows for the dedicated production of C-lignin in certain tissues and at specific developmental stages.

Comparative Analysis of Caffeyl Alcohol Incorporation in Diverse Plant Lineages

The incorporation of caffeyl alcohol into lignin varies significantly across different plant lineages and even within different tissues of the same plant. In Vanilla planifolia, C-lignin is the exclusive type of lignin found in the seed coat, while the vegetative parts of the plant contain conventional G/S-lignins. pnas.orgnih.gov This demonstrates a clear tissue-specific regulation of lignin biosynthesis.

A survey of the Cactaceae family revealed a fascinating diversity in seed coat lignin composition. Some species produce only C-lignin, while others produce only G/S-lignin, and intriguingly, no species were found to contain a mixture of both in their seeds in initial surveys. pnas.org However, subsequent research on species in the Euphorbiaceae and Cleomaceae families, such as Cleome hassleriana, has shown that both C-lignin and G/S-lignin can be present in the same seed coat. nih.gov In C. hassleriana, their deposition is temporally separated, with G-lignin being deposited first, followed by a switch to C-lignin synthesis later in seed development. nih.govoup.com This temporal separation prevents the formation of a copolymer and results in distinct layers or domains of each lignin type within the seed coat.

This diverse pattern of caffeyl alcohol incorporation highlights the evolutionary flexibility of the lignin biosynthetic pathway. The ability to switch between producing different types of lignin appears to have evolved independently multiple times, allowing plants to tailor the properties of their protective tissues to specific ecological niches and selective pressures. cambridge.org

Table of Lignin Types in Seed Coats of Various Plant Species

| Family | Genus | Species | Lignin Type in Seed Coat |

|---|---|---|---|

| Orchidaceae | Vanilla | V. planifolia | C-lignin |

| Orchidaceae | Vanilla | V. pompona | C-lignin |

| Orchidaceae | Vanilla | V. tahitensis | C-lignin |

| Cactaceae | Astrophytum | Multiple species | C-lignin |

| Cactaceae | Discocactus | Multiple species | C-lignin |

| Cactaceae | Frailea | Multiple species | C-lignin |

| Cactaceae | Melocactus | Multiple species | C-lignin |

| Cactaceae | Mammillaria | Multiple species | G/S-lignin |

| Cactaceae | Opuntia | Multiple species | G/S-lignin |

| Euphorbiaceae | Aleurites | A. moluccana | C-lignin and G-lignin |

| Euphorbiaceae | Ricinus | R. communis | C-lignin |

Data compiled from multiple sources. vt.edupnas.orgnih.govacs.org

Advanced Analytical Methodologies for Characterizing Caffeyl Alcohol and Its Polymers

Chromatographic Techniques for Isolation and Quantification of Caffeyl Alcohol Metabolites

Chromatographic methods are fundamental for separating the complex mixtures of metabolites found in plant tissues and for quantifying the precursors and products of caffeyl alcohol metabolism.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile metabolites in the monolignol pathway, including caffeyl alcohol. researchgate.net It is frequently coupled with detectors like Diode Array Detectors (DAD) for UV-Vis spectral confirmation or Mass Spectrometry (MS) for definitive identification and quantification. researchgate.netmdpi.com HPLC is preferred over Gas Chromatography (GC) for these compounds as it typically does not require chemical derivatization of the analytes. researchgate.net

In research settings, HPLC is used to monitor enzymatic reactions in vitro. For instance, the oxidation of different monolignols by enzymes like laccases can be tracked by measuring the decrease in the substrate's peak area over time. oup.comoup.com The separation is commonly achieved using a reverse-phase C18 column with a gradient elution mobile phase, often consisting of acidified water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netnih.gov This approach allows for the effective separation and quantification of hydroxycinnamyl alcohols and their corresponding aldehydes and acids. researchgate.net The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is particularly powerful, enabling the analysis of reaction products such as the dimers and trimers formed during the initial stages of polymerization. oup.comoup.com

| Parameter | Typical Conditions for Caffeyl Alcohol Metabolite Analysis |

| Column | Reverse-phase C18 (e.g., 75 x 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase | Gradient elution with two solvents: A) Water with acid (e.g., 0.1% o-phosphoric acid or formic acid) and B) Organic solvent (e.g., Methanol or Acetonitrile). researchgate.netmdpi.com |

| Detection | Diode Array Detector (DAD) for UV spectra; coupled to Mass Spectrometry (ESI-MS, ESI-MS/MS) for mass identification. mdpi.comphcogres.com |

| Application | Quantification of substrates and products in enzyme assays; metabolic profiling of plant extracts. researchgate.netoup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the comprehensive profiling of metabolites, including those related to caffeyl alcohol. nih.gov However, because caffeyl alcohol and its direct precursors are non-volatile, a chemical derivatization step is required to increase their volatility for GC analysis. researchgate.net A common method is trimethylsilylation (TMS), which converts polar hydroxyl groups into nonpolar TMS-ethers. researchgate.net

Following derivatization, GC separates the individual components of the mixture, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound by comparing it to spectral libraries. GC-MS has been successfully applied to identify a wide array of compounds in plant extracts, including alcohols, ketones, and terpenoids. nih.gov In the context of phenylpropanoid analysis, GC-MS has been used to characterize esters of terpene alcohols with hydroxycinnamic acids, including caffeates, after silylation. researchgate.net While HPLC is often favored for direct analysis, GC-MS provides high-resolution separation and is a valuable method for broad metabolite profiling. researchgate.netbiorxiv.org

High-Performance Liquid Chromatography (HPLC) Analysis

Spectroscopic Approaches for Structural Elucidation of Poly-(Caffeyl Alcohol)

Spectroscopic techniques are indispensable for determining the complex structure of polymers derived from caffeyl alcohol, providing detailed insights into monomeric composition and the nature of the linkages between them.

The most informative 2D NMR experiment for lignin (B12514952) analysis is the Heteronuclear Single Quantum Coherence (HSQC) spectrum, which shows correlations between protons and their directly attached carbons. researchgate.netmdpi.com This technique was instrumental in the discovery that C-lignin is a unique homopolymer synthesized almost exclusively from caffeyl alcohol units. nih.govnih.gov Analysis of C-lignin from vanilla seed coats revealed that the polymer is overwhelmingly composed of benzodioxane units. nih.govresearchgate.net These structures are formed through a unique β-O-4 type radical coupling, followed by an internal trapping by the ortho-hydroxyl group of the catechyl unit. nih.gov

Further evidence is provided by Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range (2-3 bond) correlations between protons and carbons. researchgate.netnih.gov HMBC spectra support the benzodioxane structure by showing correlations from side-chain protons to aromatic carbons of the catechyl rings. nih.gov The structural features of natural C-lignin are strikingly similar to those of synthetic polymers (dehydrogenation polymers, or DHPs) created in vitro by the peroxidase-catalyzed polymerization of caffeyl alcohol, further confirming the structure. nih.govresearchgate.net

| Linkage/Unit | Key 2D NMR Correlations (HSQC) | Description |

| Benzodioxane Units | Strong correlations in the aliphatic-oxygenated region of the spectrum, distinct from typical β-O-4, β-β, or β-5 linkages found in other lignins. nih.gov | The predominant linkage type in C-lignin, forming a linear polymer. nih.govrsc.org |

| Catechyl (C) Aromatic Units | Aromatic region signals corresponding to the 2-, 5-, and 6-positions of the catechyl ring. nih.gov | Confirms the polymer is derived from the caffeyl alcohol monomer. nih.gov |

| Absence of other units | The near absence of signals for traditional β-O-4 aryl ether, resinol (β-β), and phenylcoumaran (β-5) units. nih.gov | Highlights the homogeneity of the C-lignin polymer compared to conventional G/S lignins. nih.govrsc.org |

Tandem mass spectrometry (MS/MS) is a vital technique for the molecular characterization of the oligomeric products formed during lignin depolymerization or the initial stages of polymerization. nih.govnih.gov It provides crucial information on the molecular weight, elemental composition (when using high-resolution MS), and subunit connectivity of these complex molecules. nih.govacs.org

In a typical MS/MS experiment, an oligomer ion of a specific mass-to-charge ratio (m/z) is selected, isolated, and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide structural information about the original molecule, such as the types of monomeric units and the bonds connecting them. acs.org This approach has been used to identify characteristic fragmentation patterns for major lignin inter-unit linkages, including β-aryl ethers, phenylcoumarans, and benzodioxanes. acs.org

The coupling of liquid chromatography with MS/MS (LC-MS/MS) allows for the separation and structural analysis of complex mixtures of oligomers up to tetramers and beyond. oup.comnih.gov This has been applied to analyze the products of in vitro enzymatic assays, confirming the formation of dimers from caffeyl alcohol. oup.com High-resolution mass spectrometry (HRMS) further enhances these analyses by providing highly accurate mass measurements, which allows for the unambiguous determination of the elemental formula for each oligomer and its fragments. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) for Linkage Analysis

In Vitro Enzymatic Assays and Polymerization Models for Mechanistic Studies

Understanding the mechanism of caffeyl alcohol polymerization requires the use of in vitro systems that can replicate the biological process. These include enzymatic assays to identify the specific catalysts and polymerization models to study the structure of the resulting polymer.

The oxidative polymerization of monolignols in plants is catalyzed by peroxidases and laccases. oup.comoup.com Research has shown that the formation of C-lignin is not a random process but is controlled by specific enzymes. In the plant Cleome hassleriana, which produces C-lignin in its seed coat, a specific laccase enzyme, ChLAC8, was identified. oup.com In vitro enzymatic assays using recombinant ChLAC8 demonstrated that it could efficiently oxidize caffeyl alcohol and sinapyl alcohol, but, surprisingly, not coniferyl alcohol. oup.comoup.com The products of these in vitro reactions, analyzed by HPLC and LC-MS/MS, were confirmed to be dimers and trimers of the corresponding substrates, demonstrating the enzyme's role in initiating polymerization. oup.comoup.com

These findings suggest a model where enzyme substrate specificity dictates the type of lignin produced. nih.gov The kinetic parameters of ChLAC8, determined through these assays, provide quantitative data on its preference for caffeyl alcohol. oup.comoup.com Furthermore, synthetic C-lignin, created in vitro via peroxidase-catalyzed polymerization of caffeyl alcohol, serves as a crucial model. nih.gov The structural similarity between this synthetic polymer and natural C-lignin, as confirmed by NMR, supports the theory that C-lignin is formed through a process of simple chemical coupling of radicals generated by an initial enzymatic oxidation. nih.govnih.govresearchgate.net

| Substrate | Vmax (pKAT mg⁻¹) | Km (mM) | Kcat (s⁻¹) | Kcat/Km (M⁻¹ s⁻¹) |

| Caffeyl alcohol | 284.4 ± 50.4 | 210.3 ± 90.6 | 0.019 ± 0.003 | 92.53 |

| Coniferyl alcohol | N.D. | N.D. | N.D. | N.D. |

| Sinapyl alcohol | 192.0 ± 12.8 | 158.3 ± 35.8 | 0.013 ± 0.001 | 81.33 |

| N.D., Not Detected. Data reflects the enzymatic activity of recombinant ChLAC8. Adapted from Wang et al. (2020). oup.com |

Recombinant Protein Expression and Biochemical Characterization of Biosynthetic Enzymes

The biosynthesis of caffeyl alcohol involves a series of enzymatic reactions. To understand this pathway, scientists express the genes encoding these enzymes in recombinant systems, such as Escherichia coli, allowing for the production of large quantities of purified enzymes for detailed biochemical analysis. nih.gov This approach has been instrumental in characterizing key enzymes and understanding their roles in the synthesis of C-lignin, a polymer derived from caffeyl alcohol. nih.govoup.com

In the ornamental plant Cleome hassleriana, which accumulates C-lignin in its seed coat, researchers have used transcript analysis and kinetic analysis of recombinant enzymes to uncover the molecular basis for the switch from producing guaiacyl (G) lignin to C-lignin during seed development. nih.gov This switch is associated with the downregulation of genes for caffeoyl CoA 3-O-methyltransferase (CCoAOMT) and caffeic acid 3-O-methyltransferase (COMT), enzymes that would otherwise convert precursors into those needed for G-lignin. nih.gov

Simultaneously, there is an upregulation of a specific form of cinnamyl alcohol dehydrogenase (ChCAD5) that shows a preference for caffealdehyde, the immediate precursor to caffeyl alcohol. nih.gov The kinetic properties of these recombinantly expressed enzymes provide critical data on their substrate specificity and catalytic efficiency, confirming their roles in the specialized metabolic pathway leading to caffeyl alcohol.

Another key enzyme family, laccases, is also implicated in the polymerization of caffeyl alcohol. oup.com Recombinant expression of a specific laccase from Cleome hassleriana, ChLAC8, has shown that it can oxidize caffeyl alcohol. oup.com Interestingly, this enzyme could also oxidize sinapyl alcohol but not coniferyl alcohol, suggesting a level of substrate specificity that could influence the final composition of the lignin polymer. oup.com

The table below summarizes the kinetic parameters of a recombinantly expressed laccase, ChLAC8, with different monolignol substrates.

| Substrate | Km (µM) | Kcat (s-1) | Kcat/Km (M-1s-1) |

| Caffeyl alcohol | 291.6 ± 28.9 | 0.027 ± 0.001 | 92.53 |

| Sinapyl alcohol | 82.1 ± 11.2 | 0.017 ± 0.001 | 218.0 |

| Data derived from studies on ChLAC8 from Cleome hassleriana. oup.com |

Peroxidase-Catalyzed Dehydrogenation Polymerization (DHP) of Caffeyl Alcohol

Dehydrogenation polymerization (DHP) is an in vitro technique that mimics the natural process of lignin formation. This method utilizes peroxidases, such as horseradish peroxidase, and hydrogen peroxide to catalyze the oxidative coupling of monolignols, including caffeyl alcohol, to form a synthetic polymer known as a dehydrogenation polymer (DHP). pnas.orgnih.gov The resulting C-DHP, a polymer synthesized from caffeyl alcohol, serves as an invaluable model for studying the structure and properties of natural C-lignin. pnas.orgpnas.org

Spectroscopic analysis, particularly 2D NMR, of C-DHPs has revealed a structure dominated by benzodioxane units. pnas.orgpnas.org This structural feature is remarkably similar to that of C-lignin isolated from the seed coats of plants like the vanilla orchid (Vanilla planifolia). pnas.orgnih.gov The formation of these benzodioxane structures is a unique consequence of the radical coupling reactions involving caffeyl alcohol. pnas.org

Researchers have also employed DHP to investigate the copolymerization of caffeyl alcohol with traditional monolignols like coniferyl and sinapyl alcohols. oup.com These experiments help to determine if and how caffeyl alcohol can be integrated into conventional lignin structures. The analysis of the resulting copolymers provides insights into the potential for creating novel lignin polymers with tailored properties. oup.com

Furthermore, the molecular weight distribution of C-DHPs can be analyzed using techniques like gel permeation chromatography (GPC). Studies have shown that the number-average degree of polymerization (DPn) of in vitro synthesized C-DHP is typically lower than that of lignins isolated directly from plants. pnas.org For instance, one study reported a DPn of approximately 8 for C-DHP. pnas.org The molecular masses of synthetic lignins have been found to be in the range of 2 to 3 kD. nih.gov

The table below presents findings from the analysis of synthetic lignin polymers (DHPs).

| Polymer Type | Monomer(s) | Key Structural Units | Average Molecular Mass (kD) |

| C-DHP | Caffeyl alcohol | Benzodioxane pnas.org | 2-3 nih.gov |

| G-DHP | Coniferyl alcohol | Guaiacyl | 2-3 nih.gov |

| G/C-DHP | Caffeyl alcohol, Coniferyl alcohol | Catechyl, Guaiacyl | 2-3 nih.gov |

| Data compiled from various studies on in vitro dehydrogenation polymers. pnas.orgnih.gov |

Q & A

Q. Basic Research Focus

- Peroxidase assays : Monitor HO-dependent polymerization using spectrophotometric tracking of coniferyl alcohol depletion.

- Laccase oxidation : Measure O consumption via Clark-type electrodes.

- Competitive inhibition studies : Use p-coumaryl/coniferyl alcohol as substrates to calculate values for caffeyl alcohol .

How do structural modifications of caffeyl alcohol affect its reactivity in lignin model systems?

Advanced Research Focus

Methoxy or glycosyl groups alter radical stability and coupling patterns. Techniques include:

- DFT calculations to predict bond dissociation energies.

- ESR spectroscopy to detect radical intermediates during dehydrogenation.

- Dimerization studies using HRMS to identify β-O-4 or β-5 linkage formation .

What statistical approaches address variability in caffeyl alcohol quantification across biological replicates?

Q. Basic Research Focus

- ANOVA with post-hoc Tukey tests to compare extraction yields across plant tissues.

- Principal Component Analysis (PCA) to identify confounding variables (e.g., soil pH, light exposure).

- Standard addition methods to correct for matrix effects in LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.